molecular formula C16H13ClFNO3S2 B2590620 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1428370-75-5

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B2590620
M. Wt: 385.85
InChI Key: YCXZYFRRVHFAKU-UHFFFAOYSA-N
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Description

The chemical compound ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’ is a versatile material used in diverse scientific research due to its unique properties. Its application ranges from drug synthesis to catalyst development, paving the way for groundbreaking discoveries1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry techniques and should be carried out by trained professionals in a controlled laboratory environment.



Molecular Structure Analysis

I’m sorry, but I couldn’t find detailed information on the molecular structure of ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’. The molecular structure would provide insights into the compound’s physical and chemical properties, as well as its reactivity.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’. Chemical reactions analysis typically involves studying how the compound reacts with other substances, its stability, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find detailed information on the physical and chemical properties of ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’. These properties could include melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Crystal Structure Interactions

Research on structurally related benzenesulfonamide compounds has revealed insights into how molecular interactions, such as C-H...O, C-H...π, and C-H...Cl, play crucial roles in determining crystal packing. These interactions contribute to the stability and formation of isomorphous crystal structures, highlighting the importance of substituent placement, such as chlorine atoms, in influencing molecular assembly and structural variations (Bats, Frost, & Hashmi, 2001).

Chemical Synthesis and NMR Studies

Fluorosubstituted thiophenes, pyrroles, and furans, including those structurally similar to the target compound, have been synthesized and analyzed via NMR to understand electronic and structural effects. The presence of fluorine significantly affects coupling constants and NMR chemical shifts, providing insight into the electronic structure and reactivity of such compounds. These findings are instrumental in designing fluorine-containing molecules for various applications (Dvornikova et al., 2003).

Gold(I)-Catalyzed Synthesis

A gold(I)-catalyzed cascade reaction has been utilized to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, showcasing an innovative method to obtain complex molecules from simple starting materials. This approach demonstrates the potential for creating diverse molecular architectures, including those related to the target compound, which could have implications in material science and drug development (Wang et al., 2014).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’. Safety data would typically include information on toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of ‘3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide’. Future directions could include potential applications, ongoing research, and areas of interest for future study1.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. For a more comprehensive and up-to-date analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S2/c17-15-8-14(3-4-16(15)18)24(20,21)19(9-12-5-6-22-11-12)10-13-2-1-7-23-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXZYFRRVHFAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

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